Methyl 2-[2-(4-aminophenyl)acetamido]acetate
Description
Properties
IUPAC Name |
methyl 2-[[2-(4-aminophenyl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXDRYXLDMJEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926272-19-7 | |
| Record name | methyl 2-[2-(4-aminophenyl)acetamido]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 2-[2-(4-aminophenyl)acetamido]acetate involves several steps. One common method includes the reaction of 4-aminophenylacetic acid with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-[2-(4-aminophenyl)acetamido]acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[2-(4-aminophenyl)acetamido]acetate has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has shown efficacy against several Gram-positive bacteria and common fungal pathogens, suggesting its potential as an antimicrobial agent.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial activity of this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study: Antifungal Properties
In another investigation, the antifungal properties were assessed against Candida albicans. The results indicated that the compound effectively inhibited fungal growth by interfering with the ergosterol biosynthesis pathway.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions.
- Reactions : this compound can undergo nucleophilic substitution and acylation reactions, making it valuable in synthesizing derivatives with enhanced biological activity.
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| This compound | Antibacterial | Moderate | |
| This compound | Antifungal | High | |
| Similar Compound A | Antibacterial | Low | |
| Similar Compound B | Antifungal | Moderate |
Biological Mechanisms
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may inhibit key enzymes involved in bacterial metabolism and interfere with fungal cell membrane integrity.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-aminophenyl)acetamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-[2-(4-aminophenyl)acetamido]acetate can be compared with similar compounds such as:
Methyl 2-(4-aminophenyl)acetate: This compound has a similar structure but lacks the acetamido group, which may result in different chemical and biological properties.
Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate: This compound has a different substituent on the acetamido group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl 2-[2-(4-aminophenyl)acetamido]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 926272-19-7
- Molecular Formula : C11H14N2O3
- Molecular Weight : 222.24 g/mol
The compound features an acetamido group attached to a phenyl ring, which is crucial for its biological activity. The presence of the amino group enhances its interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.36 | |
| HCT-15 (Colon Cancer) | 16.50 | |
| UO-31 (Renal Cancer) | 10.32 |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, such as the vascular endothelial growth factor receptor (VEGFR) pathway. Docking studies suggest strong binding affinity to VEGFR-2, which is critical in tumor angiogenesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 nM | |
| Escherichia coli | 1 mM (active) | |
| Proteus mirabilis | Active at 1 mM |
These findings indicate that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
-
Antitumor Efficacy in Animal Models :
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in a decrease in cell proliferation markers and an increase in apoptosis indicators within the tumor tissues. -
Synergistic Effects with Other Anticancer Agents :
Research has explored the combination of this compound with established chemotherapeutic agents like doxorubicin. Results showed enhanced cytotoxicity against cancer cells, suggesting potential for combination therapy approaches.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- VEGFR Inhibition : The compound inhibits VEGFR signaling, crucial for tumor angiogenesis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
